molecular formula C21H26N4S2 B2571769 (1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone CAS No. 314770-32-6

(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone

Cat. No.: B2571769
CAS No.: 314770-32-6
M. Wt: 398.59
InChI Key: SKTJZNMZJOLCJL-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a useful research compound. Its molecular formula is C21H26N4S2 and its molecular weight is 398.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4-YL)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Antimicrobial Properties

Research has shown that compounds containing the thienyl group exhibit significant antimicrobial properties. For instance, studies have demonstrated broad-spectrum antibacterial and antifungal activities associated with thienyl derivatives.

  • Antibacterial Activity : A study indicated that thienyl derivatives displayed effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.06 µg/mL to 8 µg/mL depending on the specific structure and substituents present in the compound .
  • Antifungal Activity : The same derivatives also showed promising antifungal activity against pathogens like Candida albicans and Aspergillus flavus, with MIC values reported as low as 1 µg/mL for some derivatives .

The mechanism by which thienyl hydrazones exert their antimicrobial effects is not fully elucidated but is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. The presence of the thiophene ring is thought to enhance membrane permeability, allowing for increased uptake of the compound into microbial cells.

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various thienyl derivatives, it was found that the compound 9a exhibited marked broad-spectrum antibacterial activity with an inhibition zone greater than 15 mm against several tested microorganisms. This suggests a potential for development into a therapeutic agent against multi-drug resistant strains .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the hydrazone moiety significantly influenced biological activity. For example, introducing bulky groups at specific positions enhanced antibacterial potency while retaining low toxicity profiles in mammalian cells .

Data Tables

CompoundStructureMIC (µg/mL)Activity Type
9aStructure0.06Antibacterial
4dStructure8Antifungal
5eStructure2Antifungal

Properties

IUPAC Name

6-(2-methylbutan-2-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4S2/c1-5-21(3,4)14-8-9-17-15(11-14)18-19(22-12-23-20(18)27-17)25-24-13(2)16-7-6-10-26-16/h6-7,10,12,14H,5,8-9,11H2,1-4H3,(H,22,23,25)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTJZNMZJOLCJL-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=C(C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C(\C)/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.